
Fluoromethanetricarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluoromethanetricarbonitrile is a chemical compound characterized by the presence of fluorine, methane, and three cyano groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of fluoromethanetricarbonitrile typically involves the reaction of fluoromethane with tricarbonitrile under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and advanced purification techniques to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Fluoromethanetricarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorinated carbonyl compounds.
Reduction: Reduction reactions can lead to the formation of fluorinated amines or hydrocarbons.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones, while reduction can produce fluorinated amines.
Scientific Research Applications
Fluoromethanetricarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the development of fluorinated biomolecules for research purposes.
Medicine: this compound derivatives are being explored for their potential use in pharmaceuticals, particularly in drug design and development.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which fluoromethanetricarbonitrile exerts its effects involves interactions with various molecular targets and pathways. The presence of the fluorine atom can significantly alter the compound’s reactivity and binding affinity to biological molecules. This can lead to changes in enzyme activity, receptor binding, and other biochemical processes.
Comparison with Similar Compounds
Fluoromethane: A simpler compound with a single fluorine atom.
Tricarbonitrile: A compound with three cyano groups but no fluorine.
Fluoromethane derivatives: Compounds with additional functional groups attached to the fluoromethane backbone.
Uniqueness: Fluoromethanetricarbonitrile stands out due to the combination of fluorine and three cyano groups, which imparts unique chemical properties
Properties
CAS No. |
63505-93-1 |
|---|---|
Molecular Formula |
C4FN3 |
Molecular Weight |
109.06 g/mol |
IUPAC Name |
fluoromethanetricarbonitrile |
InChI |
InChI=1S/C4FN3/c5-4(1-6,2-7)3-8 |
InChI Key |
KAPIKKAUNZSLAY-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C(C#N)(C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(3-Fluorophenyl)methylidene]hydrazinecarbohydrazide](/img/structure/B14511558.png)
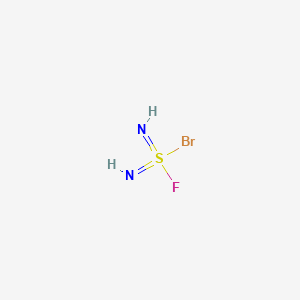
![1-({[(2,2,2-Trifluoroethyl)sulfanyl]acetyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14511568.png)
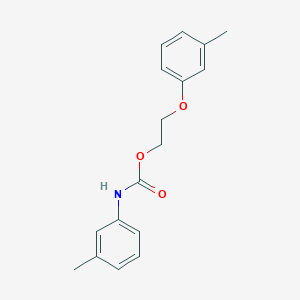
![2,2'-[(2,4-Dimethoxyphenyl)methylene]diphenol](/img/structure/B14511585.png)
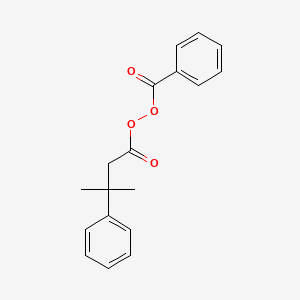

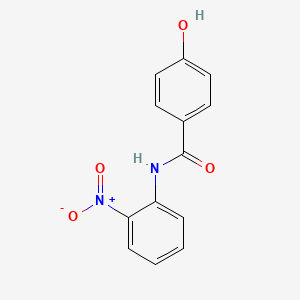
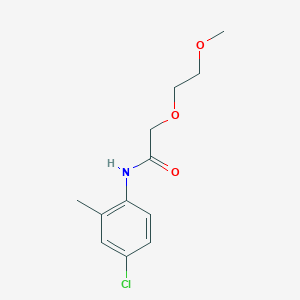
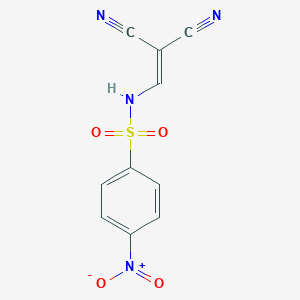
![Bicyclo[2.1.1]hexan-2-ol;4-nitrobenzoic acid](/img/structure/B14511619.png)
![1,1'-Oxybis[2,3,5,6-tetrachloro-4-(chloromethyl)benzene]](/img/structure/B14511635.png)
![N-[2,6-Diethyl-4-(phenylsulfanyl)phenyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14511641.png)
